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molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3

7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol

Cat. No. B1532707
M. Wt: 245.2 g/mol
InChI Key: BJSYJJPIXYENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592361B2

Procedure details

1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime (prepared by the method described in WO 97/28137, 4.2 g, 15.96 mmol) and triphenylphosphine (8.82 g, 33.6 mmol) were dissolved in THF (250 mL) and the mixture was cooled to 0° C. A solution of diethyl azodicarboxylate (5.02 mL, 32.0 mmol) in THF (150 mL) was then slowly added over a period of 30 minutes. The reaction mixture was stirred for 1 h at 0° C. After addition of water (500 mL), the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulfate. The solvent was removed in vacuo and the product purified via silica gel flash chromatography (ethyl acetate/hexane (v/v)=1:6). The product was obtained as a white-yellow powder in a yield of 1.96 g (8.0 mmol, 50%). 1H NMR (300 MHz, CDCl3) δ 1.00 (t, 3H), 1.73 (m, 2H), 2.88 (t, 2H), 5.34 (s, 1H), 6.93 (d, 1H), 7.48 (d, 1H).
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[N:17][OH:18])[C:13]([F:16])([F:15])[F:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.O>C1COCC1>[CH2:8]([C:7]1[C:2]2[O:18][N:17]=[C:12]([C:13]([F:14])([F:15])[F:16])[C:3]=2[CH:4]=[CH:5][C:6]=1[OH:11])[CH2:9][CH3:10]

Inputs

Step One
Name
1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1CCC)O)C(C(F)(F)F)=NO
Step Two
Name
Quantity
8.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
diethyl azodicarboxylate
Quantity
5.02 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product purified via silica gel flash chromatography (ethyl acetate/hexane (v/v)=1:6)
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white-yellow powder in a yield of 1.96 g (8.0 mmol, 50%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)C1=C(C=CC=2C(=NOC21)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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